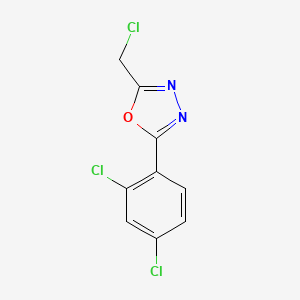

2-(Chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole

Description

2-(Chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole is a heterocyclic compound characterized by a 1,3,4-oxadiazole core substituted with a chloromethyl group at position 2 and a 2,4-dichlorophenyl group at position 3. This compound is synthesized via cyclization of 2,4-dichlorobenzohydrazide with chloroacetic acid and phosphorus oxychloride . For instance, derivatives such as N-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine exhibited selective cytotoxicity against liver cancer (Hep-G2) cells, with an IC50 value of 2.46 μg/mL .

Key structural features contributing to its bioactivity include:

Propriétés

IUPAC Name |

2-(chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl3N2O/c10-4-8-13-14-9(15-8)6-2-1-5(11)3-7(6)12/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRFJGLYRTYUAFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NN=C(O2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,4-dichlorobenzohydrazide with chloroacetic acid under acidic conditions to form the desired oxadiazole ring.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the cyclization process.

Types of Reactions:

Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Cyclization Reactions: The oxadiazole ring can be involved in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound.

Oxidation Products: Compounds with higher oxidation states.

Reduction Products: Compounds with lower oxidation states.

Applications De Recherche Scientifique

Antimicrobial Properties

-

Antibacterial and Antifungal Activity :

- Compounds containing the oxadiazole moiety have been extensively studied for their antimicrobial properties. Research indicates that 1,3,4-oxadiazole derivatives exhibit significant antibacterial and antifungal activities against various pathogens. The presence of halogen substituents enhances their lipophilicity and antimicrobial efficacy .

- Mechanisms of Action :

Anticancer Activity

-

In Vitro Studies :

- Recent studies have demonstrated that derivatives of 2-(Chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole exhibit potent anticancer activity against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For example, compounds synthesized from this oxadiazole derivative showed IC50 values comparable to standard chemotherapeutic agents .

- Mechanisms of Action :

Case Studies

Mécanisme D'action

The mechanism of action of 2-(Chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the function of enzymes or receptors critical for the survival of pathogens or cancer cells. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of their activity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent-Driven Activity Variations

Anticancer Activity

- Target Compound : Derivatives of 2-(chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole showed specificity for liver cancer cells (Hep-G2) but lower potency against cervical (HeLa) and breast (MCF7) cancer lines .

- Scaffold Comparisons : In a study comparing oxadiazole-based scaffolds, compounds with a 2-(benzylthio)-4-chlorobenzenesulfonamide group (e.g., compound 8) exhibited superior anticancer activity over the 2,4-dichlorophenyl-oxadiazole scaffold (e.g., compound 51) . This highlights the importance of sulfonamide and thioether groups in enhancing cytotoxicity.

Antibacterial and Antifungal Activity

- Phenoxymethyl Substituents: Compound 5I-1 (2-(4-fluorophenoxymethyl)-5-(methylsulfonyl)-1,3,4-oxadiazole) demonstrated exceptional antibacterial activity against Xanthomonas oryzae (EC50 = 0.45 μg/mL), outperforming analogs with phenyl or benzyl groups. The phenoxymethyl group’s sp<sup>3</sup>-hybridized methylene improves structural flexibility and receptor binding .

- Sulfone Derivatives: 2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole showed EC50 values of 1.98 μg/mL (against Xanthomonas axonopodis) and 0.17 μg/mL (against X. oryzae), attributed to electron-withdrawing sulfonyl groups enhancing stability and membrane penetration .

Fungicidal Activity

- Thioether Derivatives : Compounds like 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g) exhibited >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani. Molecular docking revealed interactions with the SDH protein (succinate dehydrogenase), similar to the fungicide penthiopyrad .

Structural and Functional Group Comparisons

Chloromethyl vs. Methylthio/Sulfone Groups

- Chloromethyl Group : Enhances reactivity for derivatization but may limit bioavailability due to higher hydrophobicity.

- Methylthio/Sulfone Groups : Improve solubility and target engagement. For example, 2-(2,4-dichlorophenyl)-5-(methylsulfonyl)-1,3,4-oxadiazole (20) showed potent Rho kinase inhibition, critical for cardiovascular applications .

Substituent Position and Electronic Effects

- Electron-Withdrawing Groups : Nitro or chloro groups at the C2 and C5 positions (e.g., 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole) enhance CNS depressant activity by modulating electron density and membrane permeability .

- Aromatic vs. Aliphatic Chains: Phenoxymethyl groups (e.g., in 5I-1) outperform phenyl or benzyl groups in antibacterial activity due to improved hydrogen-bonding capabilities .

Activité Biologique

2-(Chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole (CAS Number: 33575-81-4) is a compound belonging to the oxadiazole family, which has gained attention for its diverse biological activities. This article aims to summarize the biological activity of this compound based on recent research findings, including its antimicrobial, anticancer, and other pharmacological properties.

The molecular formula of this compound is C₉H₅Cl₃N₂O. It has a melting point range of 120–122 °C and is classified as an irritant .

| Property | Value |

|---|---|

| Molecular Formula | C₉H₅Cl₃N₂O |

| Melting Point | 120–122 °C |

| CAS Number | 33575-81-4 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimal inhibitory concentrations (MIC) reported as low as 0.48 µg/mL . The mechanism of action is believed to involve interference with biofilm formation and the regulation of virulence genes in bacteria .

Anticancer Activity

The anticancer properties of oxadiazole derivatives have also been explored extensively. Compounds derived from the oxadiazole scaffold have demonstrated potent activity against various cancer cell lines. For example:

- Inhibition of Tubulin Polymerization : Some derivatives can inhibit tubulin polymerization leading to mitotic arrest in cancer cells .

- Selective Inhibition of Histone Deacetylase (HDAC) : Certain derivatives have been identified as selective HDAC inhibitors, showing promise in treating breast cancer by inhibiting cell proliferation .

The anticancer activity is often attributed to their ability to induce apoptosis and inhibit key signaling pathways such as NF-κB and VEGFR-2 .

Other Biological Activities

In addition to antimicrobial and anticancer effects, oxadiazoles exhibit other biological activities:

- Antioxidant Properties : Some studies suggest that oxadiazole derivatives can act as antioxidants, potentially protecting cells from oxidative stress .

- Monoamine Oxidase Inhibition : Certain compounds in this class have been identified as monoamine oxidase inhibitors, which may have implications in treating neurodegenerative diseases .

Case Studies

- Antimicrobial Study : A study published in the Journal of Chemistry reported that a series of oxadiazole derivatives exhibited strong antibacterial activity against various pathogens. Compound 37 showed significant efficacy against Staphylococcus epidermidis with an MIC of 0.48 µg/mL .

- Anticancer Research : Another research article detailed the synthesis and biological evaluation of novel oxadiazole derivatives that inhibited the proliferation of several cancer cell lines including MCF-7 and SMMC-7721. The study highlighted their potential as lead compounds for further development in cancer therapy .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chloromethyl (-CH₂Cl) group undergoes nucleophilic substitution due to the electron-withdrawing oxadiazole ring enhancing its electrophilicity.

Reaction with Amines

Primary and secondary amines replace the chlorine atom, forming secondary or tertiary amines:

Example : Reaction with ethylamine produces 2-(ethylaminomethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole.

Reaction with Thiols

Thiols (R-SH) displace chlorine to form thioether derivatives:

Applications : These derivatives are explored for antimicrobial and anticancer activities .

Cyclization and Ring-Opening Reactions

The oxadiazole ring participates in further cyclization under specific conditions:

Formation of Fused Heterocycles

Reaction with hydrazine or hydroxylamine can lead to triazole or imidazole derivatives via ring expansion. For example:

Acid-Catalyzed Hydrolysis

Under strong acidic conditions, the oxadiazole ring hydrolyzes to form a diamide intermediate, which can rearrange into other heterocycles .

Oxidation of the Chloromethyl Group

The -CH₂Cl group can be oxidized to a carbonyl (-CO) group using KMnO₄ or CrO₃, yielding 5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylic acid.

Reduction of the Oxadiazole Ring

Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a dihydroimidazole derivative, though this reaction is less common due to ring stability .

Biological Alkylation Reactions

In medicinal contexts, the chloromethyl group acts as an alkylating agent, forming covalent bonds with nucleophilic residues (e.g., cysteine thiols) in biological targets. This mechanism underpins its anticancer activity against MCF-7 and HCT-116 cell lines .

Comparative Reactivity

| Reaction Type | Reactivity Profile | Key Products |

|---|---|---|

| Nucleophilic Substitution | High (due to electrophilic -CH₂Cl) | Amines, thioethers, ethers |

| Cyclization | Moderate | Fused triazoles, imidazoles |

| Oxidation | Low under mild conditions | Carboxylic acid derivatives |

Stability and Reaction Optimization

Q & A

Q. What are the established synthetic routes for 2-(chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole, and how do reaction conditions affect yield?

The compound is synthesized via cyclization of acid hydrazides with chlorinated carboxylic acids in phosphorus oxychloride (POCl₃). For example, describes a method where chloroacetic acid reacts with 2,4-dichlorobenzohydrazide under reflux in POCl₃ for 5–6 hours, followed by neutralization to isolate the product. Yields depend on stoichiometry (e.g., 1.2 eq chloroacetic acid) and purification methods (e.g., column chromatography with n-hexane:EtOAc). Similar protocols for analogous oxadiazoles report yields of 46–81%, influenced by substituents and reaction time .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

Key techniques include:

- NMR spectroscopy : Proton (¹H) and carbon (¹³C) NMR identify substituent environments (e.g., δ ~5.09 ppm for CH₂Cl in ¹H NMR, δ ~33 ppm for CH₂Cl in ¹³C NMR) .

- Mass spectrometry (MS) : Fragmentation patterns confirm molecular ion peaks (e.g., M⁺ and M+2 isotopic clusters due to chlorine atoms) .

- Melting point analysis : Consistency with literature values validates purity (e.g., mp 91°C for a structurally similar oxadiazole) .

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, structurally related oxadiazoles exhibit antimicrobial and enzyme inhibitory properties. For example:

- Antibacterial activity : Analogues with sulfone substituents show EC₅₀ values ranging from 9.89–63.95 µg/mL against rice bacterial leaf blight .

- Antifungal activity : Derivatives with dichlorophenyl groups inhibit C. albicans and A. niger with IC₅₀ values comparable to miconazole .

Advanced Research Questions

Q. How do substituents on the oxadiazole core influence bioactivity, and what structure-activity relationships (SAR) are observed?

- Chlorine positioning : 2,4-Dichlorophenyl substituents enhance antifungal activity compared to mono-chlorinated analogues, likely due to increased lipophilicity and membrane penetration .

- Methylsulfonyl vs. ethylsulfonyl : Methylsulfonyl groups improve antibacterial potency (e.g., EC₅₀ = 20.07 µg/mL for methylsulfonyl vs. 29.00 µg/mL for ethylsulfonyl in rice blight assays) .

- Thiomethyl modifications : Oxidation to sulfone/sulfonyl groups (e.g., using mCPBA) increases metabolic stability and target binding in enzyme inhibition studies .

Q. What computational or mechanistic studies explain its biological activity?

- Molecular docking : Derivatives of this scaffold inhibit α-glucosidase (IC₅₀ = 3.23 µM) by forming hydrogen bonds with catalytic residues (e.g., ASP307) and hydrophobic interactions with TRP481 .

- Enzyme kinetics : Oxadiazoles act as non-competitive inhibitors of MRTF/SRF-mediated transcription, disrupting protein-DNA interactions critical in fibrotic pathways .

Q. How do researchers resolve contradictions in bioactivity data across studies?

Discrepancies in EC₅₀/IC₅₀ values (e.g., variations in antifungal IC₅₀ by >10-fold) are addressed through:

- Standardized assays : Using consistent bacterial strains (e.g., Xanthomonas oryzae for rice blight) and controls (e.g., bismerthiazole, EC₅₀ = 92.61 µg/mL) .

- Cellular vs. enzymatic assays : Distinguishing membrane permeability effects (e.g., logP >3.5 for dichlorophenyl derivatives) from intrinsic target inhibition .

Methodological Considerations

Q. Table 1. Key Bioactivity Data for Analogous Oxadiazoles

Q. Table 2. Synthetic Optimization Parameters

Key Challenges and Future Directions

- Stereochemical effects : The role of chloromethyl group orientation on bioactivity remains unexplored.

- In vivo validation : Most studies are in vitro; pharmacokinetic profiling (e.g., bioavailability, toxicity) is needed.

- Multi-target profiling : Expanding screens to cancer cell lines (e.g., Molt-4, HL-60TB) and fibrotic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.